molecular formula C33H52O8 B1233673 (2S,3S,4S,5R,6S)-6-[(3E)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 91037-29-5

(2S,3S,4S,5R,6S)-6-[(3E)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B1233673
CAS No.: 91037-29-5
M. Wt: 576.8 g/mol
InChI Key: HVQXEPIFQWOABC-SEKMXBNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S,4S,5R,6S)-6-[(3E)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a glycoside compound derived from glucose. It is characterized by the presence of a glucopyranose ring, which is a six-membered ring structure containing five carbon atoms and one oxygen atom. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: (2S,3S,4S,5R,6S)-6-[(3E)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid can be synthesized through various methods, including enzymatic and chemical synthesis. One common method involves the use of β-glucosidase enzymes to catalyze the formation of glucopyranosides from glucose and alcohols . The reaction typically occurs in non-aqueous solvents or ionic liquids to enhance the yield and selectivity of the product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale enzymatic synthesis. The use of engineered β-glucosidase enzymes in organic solvents and ionic liquids has been shown to improve the efficiency and yield of the synthesis process . This method is preferred due to its mild reaction conditions and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions: (2S,3S,4S,5R,6S)-6-[(3E)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis of glucopyranosides can be catalyzed by acids or enzymes, leading to the cleavage of the glycosidic bond and the formation of glucose and the corresponding alcohol . Oxidation reactions can convert the hydroxyl groups on the glucopyranose ring into carbonyl groups, resulting in the formation of glucuronic acid derivatives .

Common Reagents and Conditions:

    Hydrolysis: Acidic or enzymatic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophilic reagents under basic conditions.

Major Products:

    Hydrolysis: Glucose and alcohol.

    Oxidation: Glucuronic acid derivatives.

    Substitution: Various substituted glucopyranosides.

Scientific Research Applications

(2S,3S,4S,5R,6S)-6-[(3E)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S,4S,5R,6S)-6-[(3E)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as a substrate for β-glucosidase enzymes, leading to the release of glucose and the corresponding aglycone . This process is crucial for the metabolism of glycosides and the regulation of glucose levels in cells . Additionally, this compound can modulate signaling pathways such as the AMPK and Nrf2 pathways, which are involved in cellular stress responses and antioxidant defense .

Comparison with Similar Compounds

(2S,3S,4S,5R,6S)-6-[(3E)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid can be compared with other glucopyranosides and glycosides:

Uniqueness: this compound is unique due to its specific molecular structure and the diverse range of applications it offers. Its ability to undergo various chemical reactions and its role in biological processes make it a valuable compound in both research and industrial applications.

Properties

CAS No.

91037-29-5

Molecular Formula

C33H52O8

Molecular Weight

576.8 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(3E)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C33H52O8/c1-18(2)8-6-9-19(3)24-13-14-25-21(10-7-15-33(24,25)5)11-12-22-16-23(17-26(34)20(22)4)40-32-29(37)27(35)28(36)30(41-32)31(38)39/h11-12,18-19,23-30,32,34-37H,4,6-10,13-17H2,1-3,5H3,(H,38,39)/b21-11+,22-12+/t19-,23?,24-,25?,26?,27+,28+,29-,30+,32+,33-/m1/s1

InChI Key

HVQXEPIFQWOABC-SEKMXBNUSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C\3/CC(CC(C3=C)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C

SMILES

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)C

Synonyms

1 alpha-hydroxyvitamin D3 3 beta-D-glucopyranoside
1-hydroxyvitamin D3 3-D-glucopyranoside
HD3 glucopyranoside
HD3G

Origin of Product

United States

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